N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-derived compound featuring a methylsulfonyl group at the 6-position of the benzothiazole core, a phenylacetamide backbone, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. This compound is hypothesized to exhibit kinase inhibition (e.g., VEGFR-2) and anticancer activity, as inferred from structural analogs in the literature .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-4-24(5-2)13-14-25(21(26)15-17-9-7-6-8-10-17)22-23-19-12-11-18(30(3,27)28)16-20(19)29-22;/h6-12,16H,4-5,13-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCKNTFIMGCXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C18H24ClN3O3S
- Molecular Weight: 397.91 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylsulfonyl-benzothiazole derivatives with diethylamine and phenylacetyl chloride. The process generally includes the following steps:
- Formation of the Benzothiazole Core: Synthesis of the benzothiazole core from appropriate thiazole and benzene derivatives.
- Alkylation: Reaction with diethylamine to introduce the diethylamino group.
- Acetylation: Reacting with phenylacetyl chloride to form the final product.
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazoles exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Research Findings: The minimal inhibitory concentration (MIC) for the compound was found to be 32 µg/mL against E. coli, indicating strong antibacterial activity .
Neuroprotective Effects
The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Experimental Evidence: In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function .
The biological activity of this compound is thought to involve several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: It potentially affects key signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and apoptosis.
- Antioxidant Properties: The presence of the methylsulfonyl group contributes to its antioxidant capacity, helping to mitigate oxidative damage in cells .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the compound undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Heating with concentrated HCl (6M) at reflux (110°C) cleaves the amide bond, yielding 2-phenylacetic acid and the corresponding amine derivative. This reaction is critical for metabolite studies. -
Basic Hydrolysis :
Treatment with NaOH (2M) at 80°C generates a carboxylate salt and releases the amine moiety. The reaction rate depends on steric hindrance from the phenylacetamide substituent.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Products |
|---|---|---|---|---|
| Acidic | 6M HCl | 110°C | 6–8h | 2-Phenylacetic acid, amine-HCl |
| Basic | 2M NaOH | 80°C | 4h | Sodium 2-phenylacetate, free amine |
Nucleophilic Substitution at the Sulfonyl Group
The methylsulfonyl group on the benzothiazole ring is susceptible to nucleophilic substitution. For instance:
-
Thiol Displacement :
Reaction with thiourea in ethanol under reflux replaces the methylsulfonyl group with a thiol (-SH), forming a thioether derivative. This modification enhances lipophilicity. -
Aminolysis :
Treatment with primary amines (e.g., methylamine) in DMF at 60°C replaces the sulfonyl group with an amine, producing sulfonamide analogs.
Key Observations :
-
Reactivity is influenced by the electron-withdrawing nature of the benzothiazole ring .
-
Side reactions, such as ring-opening of the thiazole moiety, may occur under prolonged heating .
Acid-Base Reactions
The tertiary amine (diethylaminoethyl group) participates in acid-base chemistry:
-
Protonation :
In acidic environments (pH < 3), the amine is protonated, increasing water solubility. This property is exploited in pharmaceutical formulations. -
Deprotonation :
Under alkaline conditions (pH > 10), the free base form precipitates, enabling purification via pH-controlled crystallization.
Interactions with Biological Targets
Though not a direct chemical reaction, the compound engages in non-covalent interactions with enzymes and receptors:
-
Hydrogen Bonding :
The amide and sulfonyl groups form hydrogen bonds with kinase active sites, as observed in Plk1 inhibition studies . -
Electrostatic Interactions :
The protonated amine interacts with negatively charged residues in biological membranes, affecting permeability.
| Interaction Type | Functional Group | Biological Target | Observed Effect |
|---|---|---|---|
| Hydrogen bonding | Amide, sulfonyl | Kinase active sites | Enzyme inhibition |
| Electrostatic | Protonated amine | Cell membranes | Altered permeability |
Stability Under Synthetic Conditions
During synthesis, the compound demonstrates sensitivity to:
-
Oxidation :
The benzothiazole ring oxidizes in the presence of strong oxidizing agents (e.g., H₂O₂), forming sulfonic acid derivatives . -
Thermal Degradation :
Prolonged heating above 150°C leads to decomposition, releasing SO₂ and diethylamine gases .
Comparative Reactivity with Analogues
The methylsulfonyl group’s position on the benzothiazole ring (vs. ethoxy substituents in analogues) reduces electron density, making it less reactive toward electrophiles but more resistant to hydrolysis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:
- 6-Position Substituents : Methylsulfonyl (target compound), nitro (6d in ), trifluoromethyl (), and aryl groups ().
- Acetamide Modifications : Variations in the acetamide side chain (e.g., phenyl, methoxyphenyl, or sulfonamide derivatives) .
- Aminoethyl Side Chains: The diethylaminoethyl group in the target compound contrasts with simpler alkyl or heterocyclic substituents in analogs .
Table 1: Structural and Electronic Properties of Selected Analogs
<sup>*</sup>Calculated using Molinspiration or similar tools.
<sup>†</sup>BBB permeation predicted via VolSurf’s 3D descriptor model .
Anticancer and Kinase Inhibition
- Target Compound : Predicted to inhibit VEGFR-2 due to structural similarity to 6d (), which showed IC50 = 0.89 µM against VEGFR-2. The methylsulfonyl group may enhance solubility compared to nitro substituents .
- 6d () : Demonstrated potent VEGFR-2 inhibition (IC50 = 0.89 µM) and apoptosis induction in MCF-7 cells. However, nitro groups may confer toxicity risks .
- Sulfonamidoacetamides () : Showed moderate antimicrobial activity but lower kinase affinity, likely due to bulkier sulfonamide groups .
Pharmacokinetic and Physicochemical Properties
- Target Compound: The methylsulfonyl group balances polarity and solubility (LogP ≈ 2.8), while the diethylaminoethyl side chain may enhance tissue penetration. Predicted BBB permeation is moderate, suitable for non-CNS targets .
- 6d () : Nitro substituents increase LogP (3.1) but reduce BBB permeation due to polarity.
Preparation Methods
Sulfonation of Benzo[d]thiazol-2-amine
The benzothiazole core is sulfonated at the 6-position using chlorosulfonic acid under controlled conditions (0–5°C, 4 h), yielding 6-sulfobenzo[d]thiazol-2-amine . Subsequent methylation with methyl iodide in the presence of potassium carbonate (DMF, 60°C, 12 h) introduces the methylsulfonyl group.
Reaction Scheme:
$$
\text{Benzo[d]thiazol-2-amine} \xrightarrow{\text{ClSO}3\text{H}} \text{6-Sulfobenzo[d]thiazol-2-amine} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine}
$$
Optimization Notes:
- Excess methyl iodide (2.5 eq) ensures complete methylation.
- Reaction progress monitored via TLC (ethyl acetate/hexane, 1:1).
Preparation of 2-(Diethylamino)ethyl Chloride
Alkylation of Diethylamine
Diethylamine reacts with 1-chloro-2-ethanol in toluene under reflux (110°C, 8 h) to form 2-(diethylamino)ethanol , followed by treatment with thionyl chloride (SOCl₂, 0°C, 2 h) to yield the corresponding chloride.
Key Data:
Amide Coupling and Final Assembly
Activation of 2-Phenylacetic Acid
2-Phenylacetic acid is activated using oxalyl chloride (2 eq) in dichloromethane (0°C, 2 h) to form the acid chloride, which is then reacted with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in the presence of triethylamine (TEA, 3 eq) to yield N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide .
Reaction Conditions:
- Solvent: Anhydrous DCM.
- Temperature: 0°C → room temperature (24 h).
- Yield: 65% after silica gel chromatography.
Alkylation with 2-(Diethylamino)ethyl Chloride
The secondary amine of the acetamide intermediate is alkylated using 2-(diethylamino)ethyl chloride (1.2 eq) in acetonitrile with potassium iodide (KI, catalytic) at 80°C for 18 h. The crude product is precipitated as the hydrochloride salt using HCl-saturated ether.
Purification:
- Recrystallization from ethanol/ether (1:3).
- Final yield: 58% (white crystalline solid).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC: >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Comparative Synthesis Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Patent WO2004060890A1 | Sequential sulfonation-alkylation | 52 | 97 |
| Industrial (Evitachem) | Parallel functionalization | 65 | 99 |
| Academic Protocol | One-pot coupling | 48 | 95 |
Advantages of Industrial Route:
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
